molecular formula C10H15F5O3 B12080093 Tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate

Tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate

Katalognummer: B12080093
Molekulargewicht: 278.22 g/mol
InChI-Schlüssel: RGTBXOSQOFUEQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate is a chemical compound with the molecular formula C10H15F5O3 and a molecular weight of 278.22 g/mol . This compound is characterized by the presence of a tert-butyl group and a pentafluoropentyl group attached to a carbonate moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of tert-butyl alcohol with 4,4,5,5,5-pentafluoropentanol in the presence of a carbonate source. The reaction conditions often include the use of a base such as sodium carbonate or potassium carbonate to facilitate the formation of the carbonate ester . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Analyse Chemischer Reaktionen

Tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonate ester into alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic processes. The molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate can be compared with other similar compounds, such as:

    Tert-butyl 4,4,5,5,5-tetrafluoropentyl carbonate: This compound has one less fluorine atom, which may affect its chemical reactivity and applications.

    Tert-butyl 4,4,5,5,5-hexafluoropentyl carbonate: This compound has one more fluorine atom, potentially leading to different chemical properties and uses.

The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties that are valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C10H15F5O3

Molekulargewicht

278.22 g/mol

IUPAC-Name

tert-butyl 4,4,5,5,5-pentafluoropentyl carbonate

InChI

InChI=1S/C10H15F5O3/c1-8(2,3)18-7(16)17-6-4-5-9(11,12)10(13,14)15/h4-6H2,1-3H3

InChI-Schlüssel

RGTBXOSQOFUEQM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)OCCCC(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.